2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl
Description
Overview of 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside Hydrochloride
2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride represents a sophisticated synthetic derivative of D-mannose, one of the fundamental monosaccharides found throughout biological systems. This compound features a complex molecular architecture that combines the structural backbone of alpha-D-mannopyranoside with strategic chemical modifications designed to enhance its utility in research applications. The molecule incorporates four acetyl protecting groups at positions 2, 3, 4, and 6 of the mannose ring, along with an aminoethyl substituent at the anomeric position, creating a versatile synthetic intermediate with multiple reactive sites.
The compound exists as a hydrochloride salt, which significantly improves its stability and solubility characteristics compared to the free base form. This salt formation facilitates handling and storage while maintaining the compound's chemical integrity for extended periods. The systematic International Union of Pure and Applied Chemistry name for this compound is [(2R,3R,4S,5S,6S)-3,4,5-Triacetoxy-6-(2-aminoethoxy)tetrahydro-2H-pyran-2-yl]methyl acetate hydrochloride, reflecting its stereochemical complexity and functional group arrangement.
The molecular formula C16H25NO10·HCl indicates a substantial molecular weight of 427.83 grams per mole, with the additional mass contribution from the hydrochloride counterion. This relatively high molecular weight reflects the presence of multiple acetyl groups, which serve as protecting groups during synthetic manipulations and can be selectively removed under appropriate conditions to reveal free hydroxyl functionalities for further chemical transformations.
Physical characterization reveals that the compound typically appears as a white thick syrup to amorphous solid under standard conditions. Its solubility profile encompasses both organic and polar solvents, including dichloromethane, dimethylformamide, dimethyl sulfoxide, ethyl acetate, and methanol, providing flexibility for various synthetic and analytical applications. This broad solubility range makes the compound particularly valuable for diverse experimental protocols and purification procedures.
Historical Context and Discovery
The development of 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride emerges from the broader historical evolution of carbohydrate chemistry and the systematic exploration of mannose derivatives. Mannose itself has been recognized as a crucial monosaccharide since the early foundations of carbohydrate research, playing essential roles in glycoprotein formation and cellular recognition processes. The strategic modification of mannose structures through acetylation and aminoalkyl substitution represents a significant advancement in synthetic carbohydrate chemistry that developed throughout the late twentieth and early twenty-first centuries.
The concept of protecting group chemistry in carbohydrate synthesis became fundamental to the field as researchers sought methods to selectively modify specific hydroxyl groups while preserving others. Acetyl groups emerged as particularly valuable protecting groups due to their stability under a wide range of reaction conditions and their ease of removal through basic hydrolysis or enzymatic deacetylation. The systematic acetylation of all hydroxyl groups in mannose derivatives, as exemplified in this compound, represents a mature application of these protecting group strategies.
The incorporation of aminoethyl functionalities at the anomeric position of carbohydrates developed as researchers recognized the need for reactive handles that could facilitate bioconjugation and further synthetic elaboration. This approach allows for the creation of glycoconjugates with enhanced stability and defined linkage chemistry, opening new avenues for studying carbohydrate-protein interactions and developing glycan-based therapeutic agents.
Contemporary synthetic approaches to such compounds have benefited from advances in glycosylation methodology and the development of more efficient protecting group strategies. The stereoselective formation of alpha-glycosidic linkages, as present in this compound, requires sophisticated understanding of reaction mechanisms and the influence of neighboring group participation effects that have been refined through decades of mechanistic studies.
Relevance in Contemporary Chemical and Glycoscience Research
The significance of 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride in contemporary research stems from its multifaceted utility across several interconnected areas of chemical and biological investigation. In the field of glycobiology, this compound serves as a valuable tool for probing carbohydrate-protein interactions, particularly those involving mannose-binding lectins and glycoproteins. The compound's structure makes it particularly relevant for studies of immune system function, as mannose residues play crucial roles in pathogen recognition and immune cell activation.
Current research applications demonstrate the compound's utility in the development of glycoconjugate vaccines and therapeutic agents. The aminoethyl functionality provides a convenient point of attachment for various molecular cargo, including fluorescent labels, biotin tags, and therapeutic moieties. This versatility has made the compound valuable in the development of targeted drug delivery systems and diagnostic probes that exploit the specific recognition properties of mannose-containing structures.
In synthetic chemistry, the compound functions as an important building block for constructing more complex oligosaccharide structures. The protected nature of the hydroxyl groups allows for selective deprotection and further functionalization, enabling the systematic assembly of defined glycan structures. This capability is particularly important for structure-activity relationship studies that seek to understand how specific carbohydrate structures influence biological activity.
The compound also finds application in the study of glycosylation processes and the enzymes that modify carbohydrate structures. Research into mannosidases and other carbohydrate-processing enzymes often employs synthetic substrates like this compound to investigate enzyme specificity, mechanism, and regulation. Such studies are fundamental to understanding diseases related to glycosylation defects and developing potential therapeutic interventions.
Contemporary applications extend to the field of chemical biology, where the compound serves as a probe for investigating cellular uptake mechanisms and intracellular trafficking pathways. The mannose moiety can direct compounds to specific cellular compartments or cell types that express mannose receptors, making it valuable for studies of targeted cellular delivery and subcellular localization.
Scope and Objectives of the Review
This comprehensive review aims to provide a detailed examination of 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride from multiple scientific perspectives, synthesizing current knowledge about its chemical properties, synthetic applications, and research utility. The primary objective is to consolidate available information about this compound into a coherent resource that serves both experienced researchers and those newly encountering this important synthetic intermediate.
The review will systematically examine the compound's fundamental chemical and physical properties, providing detailed characterization data that enables researchers to understand its behavior under various experimental conditions. This includes comprehensive analysis of its molecular structure, stereochemistry, and the implications of its protecting group pattern for synthetic applications. Particular attention will be given to the relationship between structure and reactivity, highlighting how the compound's design facilitates its intended research applications.
A significant focus will be placed on documenting the compound's current and potential applications across various research domains. This includes detailed examination of its role in carbohydrate chemistry, glycobiology research, and bioconjugation applications. The review will analyze how the compound's unique features make it suitable for specific research applications and identify emerging areas where its utility might be expanded.
The review will also address synthetic considerations related to the compound's preparation, handling, and storage requirements. Understanding these practical aspects is crucial for researchers who wish to incorporate this compound into their experimental protocols. This includes discussion of optimal storage conditions, solubility characteristics, and considerations for synthetic transformations.
Furthermore, this review seeks to identify gaps in current knowledge and suggest directions for future research involving this compound. By analyzing current applications and limitations, the review will highlight opportunities for developing new methodologies or exploring novel applications that could expand the compound's utility in chemical and biological research.
The comprehensive nature of this review reflects the compound's growing importance in contemporary research and the need for a centralized resource that brings together scattered information from various sources. By providing this systematic overview, the review aims to facilitate more effective use of this valuable research tool and inspire new applications that leverage its unique chemical properties.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO10.ClH/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17;/h12-16H,5-7,17H2,1-4H3;1H/t12-,13-,14+,15+,16+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGIQCVPXFEYMV-LRIGPCFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of D-Mannose
- Starting material: D-mannose, a monosaccharide sugar.
- Reaction: Acetylation of the free hydroxyl groups at positions 2, 3, 4, and 6.
- Reagents: Acetic anhydride in the presence of a base such as pyridine or catalytic acid.
- Outcome: Formation of 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl acetate or pentaacetate, which serves as a protected intermediate for further functionalization.
This step is crucial to prevent side reactions and to control regioselectivity in subsequent steps.
Introduction of the Aminoethyl Group
- Approach: The aminoethyl moiety is introduced at the anomeric carbon (C1) of the mannopyranoside ring.
- Typical method: Nucleophilic substitution using 2-aminoethanol or its derivatives, or via glycosylation reactions using glycosyl halides or activated glycosyl donors.
- Catalysts: Lewis acids such as SnCl4 can catalyze the substitution reaction efficiently.
- Example: The use of 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide as an intermediate, which can be converted to the aminoethyl derivative via reduction and subsequent coupling.
Formation of Hydrochloride Salt
- Purpose: To stabilize the free amino group and enhance compound solubility.
- Method: Treatment of the free amine compound with hydrochloric acid (HCl) in an appropriate solvent, leading to the formation of the hydrochloride salt.
Representative Experimental Procedure (Summarized)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | D-mannose, Acetic anhydride, Pyridine | Acetylation of hydroxyl groups | >90 | Controlled temperature to avoid over-acetylation |
| 2 | 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl acetate, 2-aminoethanol, SnCl4 catalyst | Nucleophilic substitution at anomeric carbon | 75-85 | Lewis acid catalysis improves yield and selectivity |
| 3 | Aminoethyl derivative, HCl in ethanol | Formation of hydrochloride salt | Quantitative | Ensures stable, crystalline hydrochloride salt form |
Analytical Confirmation and Purity Assessment
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the acetylation pattern and the presence of the aminoethyl group.
- Mass Spectrometry (MS): Confirms molecular weight (427.8 g/mol) and molecular formula $$C{16}H{26}ClNO_{10}$$.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically achieving >95% purity.
- Additional Characterization: Infrared spectroscopy (IR) to confirm acetyl and amine functionalities.
Research Findings and Optimization Notes
- The acetylation step must be carefully controlled to avoid partial acetylation or degradation of the sugar ring.
- The use of Lewis acid catalysts such as SnCl4 enhances the nucleophilic substitution step, providing better yields and stereoselectivity.
- The aminoethyl group introduction is sensitive to reaction conditions; mild temperatures and inert atmosphere are preferred to minimize side reactions.
- Formation of the hydrochloride salt improves compound handling and storage stability.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield | Analytical Methods |
|---|---|---|---|---|
| Hydroxyl Group Acetylation | Acetic anhydride, pyridine | Protect hydroxyls | >90% | NMR, IR |
| Aminoethyl Group Introduction | 2-aminoethanol, SnCl4 catalyst | Attach aminoethyl at C1 | 75-85% | NMR, MS, HPLC |
| Hydrochloride Salt Formation | HCl in ethanol or suitable solvent | Stabilize amine as hydrochloride | Quantitative | NMR, MS, HPLC |
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-AEtManAc-HCl serves as a crucial building block for synthesizing more complex carbohydrate derivatives and other bioactive molecules.
- Reagent in Chemical Reactions : It is utilized in various chemical reactions due to its reactivity and ability to form glycosidic bonds.
Biology
- Carbohydrate Metabolism Studies : The compound is instrumental in research focused on carbohydrate metabolism and glycosylation processes.
- Glycosylation Mechanisms : Its structure allows for detailed studies of glycosylation mechanisms, which are vital for understanding cellular functions and interactions.
Medicine
- Drug Development : 2-AEtManAc-HCl has potential therapeutic applications in drug development, particularly in designing drug delivery systems that target specific cells or tissues.
- Vaccine Development : Its role in glycosylation makes it relevant for vaccine research, especially in developing carbohydrate-based vaccines.
Industry
- Production of Specialty Chemicals : The compound is used as an intermediate in the synthesis of specialty chemicals, contributing to various industrial applications.
- Bioactive Molecules Synthesis : It serves as a precursor for other bioactive molecules that have pharmaceutical significance.
Case Study 1: Glycosylation Research
In a study exploring glycosylation pathways, researchers utilized 2-AEtManAc-HCl to investigate the role of mannose derivatives in enzyme interactions. The results highlighted its effectiveness in enhancing enzyme activity related to glycoprotein synthesis.
Case Study 2: Drug Delivery Systems
A recent investigation demonstrated the use of 2-AEtManAc-HCl as part of a novel drug delivery system targeting cancer cells. The study found that modifying drug molecules with this compound improved their uptake by cancerous tissues, leading to enhanced therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with various enzymes and receptors, influencing biological processes such as glycosylation and signal transduction. The acetyl groups can also modulate the compound’s solubility and stability, enhancing its effectiveness in different applications .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations and Their Impact
Mannopyranoside derivatives are tailored by modifying substituents at the anomeric position or adjusting acetylation patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Mannopyranoside Derivatives
Note: Discrepancy in molecular formula for 2-Azidoethyl derivative: lists C₂₃H₂₇N₃O₇ (457.48 g/mol), while reports C₁₆H₂₃N₃O₁₀ (417.37 g/mol). This may reflect different synthesis routes or data errors.
Key Comparative Insights
Aminoethyl vs. Azidoethyl Groups: The aminoethyl group (target compound) enables protonation and salt formation, improving solubility for biomedical applications. It facilitates conjugation via NHS esters or carbodiimide chemistry . The azidoethyl group is pivotal for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it ideal for glycoconjugate synthesis and targeted drug delivery systems .
Chloroethyl vs. Methoxyphenyl Groups :
- The chloroethyl substituent acts as a leaving group, enabling nucleophilic substitution reactions for further functionalization .
- The methoxyphenyl group enhances lipophilicity, favoring interactions with hydrophobic binding pockets in carbohydrate-recognizing proteins .
Thio-glycosidic Bond: Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside replaces the oxygen glycosidic bond with sulfur, increasing resistance to enzymatic hydrolysis and enabling stable glycoconjugate synthesis .
Biological Activity
2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride (often abbreviated as 2-AEtManAc-HCl) is a synthetic derivative of mannose, a crucial monosaccharide involved in various biological processes. This compound features an aminoethyl group and multiple acetyl groups that enhance its solubility and stability, making it a valuable intermediate in carbohydrate chemistry and a subject of interest in biological research.
The synthesis of 2-AEtManAc-HCl involves the acetylation of mannose followed by the introduction of the aminoethyl group. The hydroxyl groups of mannose are protected using acetyl groups through a reaction with acetic anhydride in the presence of a catalyst like pyridine. Subsequently, tetra-O-acetyl-mannose is reacted with 2-aminoethanol under acidic conditions to yield the desired compound.
Biological Activity
The biological activity of 2-AEtManAc-HCl is significant in pharmacology and biochemistry. This compound has been studied for its interactions with various proteins and biomolecules, revealing potential therapeutic applications:
- Glycosylation Processes : The compound plays a role in glycosylation, influencing protein folding and stability.
- Lectin Interactions : It has been shown to interact with lectins such as FimH and E-selectin, which are involved in cell adhesion processes critical for infections and inflammation .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of mannose can inhibit bacterial adhesion, making them potential candidates for preventing urinary tract infections (UTIs) by blocking FimH-mediated adhesion .
The mechanism of action for 2-AEtManAc-HCl involves its binding to specific receptors or enzymes. The aminoethyl group facilitates interactions with various molecular targets, while the acetyl groups modulate solubility and stability. This interaction can influence glycosylation pathways and signal transduction processes within cells.
Case Studies
- FimH Inhibition : Research has demonstrated that mannosides can effectively inhibit FimH, reducing bacterial load in UTI models. For instance, a study showed that a novel mannoside antagonist resulted in a 1000-fold reduction in bacterial load in mouse models .
- E-selectin Interaction : Another study explored how E-selectin interacts with glycosylated ligands. By blocking this interaction using mannosides, researchers aimed to suppress inflammatory responses associated with various diseases such as asthma and stroke .
Comparative Analysis
The following table compares 2-AEtManAc-HCl with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Acetamido-2-deoxy-D-mannose | Similar backbone but has an acetamido group | Important for synthesizing glycosides; used in drug development |
| 2-Amino-2-deoxy-D-glucose | Contains an amino group but lacks acetyl protection | Commonly found in biological systems; involved in metabolism |
| D-Mannosamine | Unprotected form of the amino derivative | Naturally occurring; plays roles in cell signaling |
This comparison highlights the unique aspects of 2-AEtManAc-HCl concerning its protective groups and potential applications in synthetic chemistry.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-aminoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside HCl?
The synthesis involves sequential protection and deprotection steps. For example, the Fmoc-protected intermediate (2'-(Fmoc-amino)ethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside) undergoes deacetylation using sodium methoxide in methanol. Subsequent HCl treatment yields the hydrochloride salt. Critical steps include lyophilization to isolate the hygroscopic product and rigorous purification via aqueous extraction .
Q. How is structural confirmation and purity assessment achieved for this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are standard. HRMS confirms molecular weight (e.g., [M + H]+ calcd for C₃₁H₃₆NO₁₂: 614.2238, observed 614.2252), while NMR (¹H/¹³C) verifies acetyl group positions and anomeric configuration. Purity is further assessed via HPLC with ELSD or UV detection .
Q. What role do acetyl protecting groups play in the synthesis of mannopyranoside derivatives?
Acetyl groups prevent undesired side reactions during glycosylation by blocking hydroxyl groups. Their removal under mild basic conditions (e.g., NaOMe/MeOH) ensures selective deprotection without disrupting the glycosidic bond or amine functionality, critical for subsequent conjugations .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during glycosylation reactions involving α-D-mannopyranosides?
Stereoselective α-glycosidic bond formation is achieved using Lewis acids like BF₃·Et₂O, which stabilize oxocarbenium ion intermediates. For thioglycosides, electron-donating aryl substituents (e.g., 4-methoxyphenyl) enhance reactivity and α-selectivity, as demonstrated in crystallographically validated syntheses .
Q. What experimental strategies mitigate challenges in handling hygroscopic hydrochloride salts?
Lyophilization of aqueous reaction mixtures ensures salt stability. Storage under anhydrous conditions (desiccators with P₂O₅) and use of inert atmospheres during synthesis prevent moisture absorption, which can alter solubility and reactivity .
Q. How are regioselective modifications performed on similar tetra-O-acetylated glycosides?
Regioselectivity is controlled via orthogonal protecting groups. For example, benzoyl groups can be selectively removed under basic conditions (e.g., NH₃/MeOH), while acetyl groups require stronger bases (e.g., NaOMe). Computational modeling of ring puckering coordinates aids in predicting steric and electronic effects on reactivity .
Q. What analytical techniques resolve discrepancies in reported anomeric configurations of mannopyranosides?
Single-crystal X-ray diffraction is definitive for assigning α/β configurations. For instance, reanalysis of thioglycoside derivatives revealed prior misassignments due to reliance on optical rotation data alone. Crystallographic data (e.g., space group P2₁2₁2₁, R factor = 0.036) provide unambiguous structural validation .
Methodological Insights
Q. How are glycosylation efficiencies optimized for mannopyranoside derivatives in multistep syntheses?
Activation of thioglycosides with NIS/TfOH or electrochemical methods improves coupling yields. Monitoring reaction progress via TLC (petroleum ether/EtOAc systems) and iterative refinement of donor-acceptor ratios (e.g., 1.2:1) minimizes side products .
Q. What computational tools aid in analyzing conformational dynamics of acetylated mannopyranosides?
Cremer-Pople puckering parameters quantify ring distortions, while density functional theory (DFT) models predict substituent effects on chair/twist-boat conformations. These tools guide rational design of glycosylation precursors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
